1-azido-2-fluoro-4-iodobenzene
Description
Properties
CAS No. |
945559-14-8 |
|---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-azido-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Azidation: The substitution of a hydrogen atom with an azido group.
For example, 4-bromo-2-fluoro-1-iodobenzene can be used as a starting material. The azidation step can be carried out using sodium azide in the presence of a suitable solvent and catalyst.
Chemical Reactions Analysis
1-Azido-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Common reagents used in these reactions include palladium catalysts, sodium azide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-fluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-azido-2-fluoro-4-iodobenzene in chemical reactions involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming triazoles.
Iodo Group: The iodo group can participate in oxidative addition reactions, facilitating cross-coupling processes.
These reactions often involve the formation of reactive intermediates, such as radicals or metal complexes, which then proceed to form the final products.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 1-azido-2-fluoro-4-iodobenzene with structurally related compounds:
Key Observations :
- The azide group in this compound introduces reactivity absent in chloro- or iodo-only analogs.
- Iodine’s heavy atom effect may stabilize the compound but also increase molecular weight compared to non-iodinated analogs (e.g., 1-azido-2,4-difluorobenzene).
- Melting points for iodinated aromatics vary widely; 4-iodobenzoic acid’s high mp (270–273°C) reflects strong intermolecular hydrogen bonding, absent in the target compound .
Q & A
Q. What are the recommended methods for synthesizing 1-azido-2-fluoro-4-iodobenzene, and what factors influence reaction yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or diazotization reactions. A modified procedure derived from iodobenzene derivatives (e.g., o-fluoroiodobenzene) involves:
Reacting 2-fluoro-4-iodoaniline with sodium nitrite and azide donors (e.g., NaN₃) under acidic conditions.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the azide product .
Key Factors Affecting Yield:
- Temperature control (avoiding exothermic decomposition of azides).
- Purity of starting materials (e.g., 4-iodoaniline derivatives listed in with 95% purity).
- Solvent choice (DMF or acetonitrile for polar intermediates) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy:
- : A singlet near -110 ppm (fluoro substituent).
- : Aromatic protons show splitting patterns dependent on substituent positions.
- Mass Spectrometry (MS):
- ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 289 for C₆H₃FIN₃).
- X-ray Crystallography:
- For unambiguous confirmation, as demonstrated in iodobenzene sulfonamides () .
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Storage:
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
- Waste Disposal:
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects:
- The electron-withdrawing fluoro and iodo groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
- Iodo substituents facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis .
- Steric Effects:
- The ortho-fluoro group may hinder access to the azide, requiring optimized ligands (e.g., bulky phosphines) .
Experimental Design:
- The ortho-fluoro group may hinder access to the azide, requiring optimized ligands (e.g., bulky phosphines) .
- Compare coupling efficiency with/without fluoro substituents using kinetic studies (e.g., GC-MS monitoring) .
Q. What methodologies can resolve contradictions in reported reaction yields for azide-alkyne cycloadditions involving this compound?
Methodological Answer:
-
Controlled Variable Testing:
Variable Example Conditions Impact on Yield Catalyst Cu(I) vs. Ru-based systems 10–90% variance Solvent DMF (polar) vs. THF (apolar) ±15% yield Temperature RT vs. 60°C ±20% yield -
Data Analysis:
Q. How can photoactivation of the azido group be utilized in site-specific protein labeling, and what analytical techniques confirm modification sites?
Methodological Answer:
Q. Tables for Data Comparison
Q. Table 1: Synthesis Conditions for Azido-Iodobenzene Derivatives
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-4-iodoaniline | NaN₃, H₂SO₄ | H₂O | 0–5 | 65 | |
| 4-Iodoanisole | CuI, K₃PO₄ | DMF | 150 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
